molecular formula C4H6N4 B1361531 2,5-Diaminopiridina CAS No. 22715-27-1

2,5-Diaminopiridina

Número de catálogo: B1361531
Número CAS: 22715-27-1
Peso molecular: 110.12 g/mol
Clave InChI: DNACGYGXUFTEHO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,5-Diaminopyrimidine (DAP) is a class of organic chemical compounds that include two amine groups on a pyrimidine ring . They are part of many dihydrofolate reductase inhibitor drugs and some have been patented as anti-cancer drugs .


Synthesis Analysis

2,5-Diaminopyrimidine can be prepared by the reduction of 5-nitro-2-aminopyridine using 10%Pd/C . A study reported the preparation of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate and 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone as potential precursors .


Molecular Structure Analysis

The molecular structure of 2,5-Diaminopyrimidine includes a hydroxyl group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Chemical Reactions Analysis

In the biosynthetic route to the triazole-bearing antimetabolite 8-azaguanine, the triazole moiety can be assembled through an enzymatic and non-enzymatic cascade, in which nitric oxide is used as a building block .

Aplicaciones Científicas De Investigación

Síntesis de sales novedosas

La 2,5-Diaminopiridina se utiliza en la síntesis de sales novedosas. Por ejemplo, se ha utilizado para crear una serie de sales novedosas originarias de 2,4-diaminopiridina y cuatro ácidos dicarboxílicos de cadena diferente . Estas sales tienen estructuras cristalinas únicas y arquitecturas supramoleculares .

Inhibidores de la quinasa de adhesión focal

Los derivados de this compound se han diseñado y sintetizado como nuevos inhibidores de la quinasa de adhesión focal . La quinasa de adhesión focal (FAK) es una proteína tirosina quinasa citoplásmica no receptora que es responsable del desarrollo de varios tumores .

Preparación de poliimidas organosolubles

La this compound se puede utilizar en la preparación de poliimidas organosolubles mediante la reacción con diferentes monómeros de dianhidrido . Estas poliimidas forman el precursor para preparar nuevos composites de poliimida-sílice .

Actividad anticancerígena

Algunos derivados de this compound han mostrado una potente actividad anticancerígena contra ciertas líneas celulares . Por ejemplo, el compuesto A12 mostró una potente actividad anticancerígena contra las líneas celulares A549 y MDA-MB-231 .

Síntesis de candidatos a fármacos basados en diaminopiridina

La this compound se ha utilizado en la síntesis de candidatos a fármacos basados en diaminopiridina . Estos candidatos se han evaluado contra Bacillus anthracis .

Estudios de acoplamiento molecular

Los derivados de this compound se han utilizado en estudios de acoplamiento molecular . Estos estudios ayudan en la predicción de propiedades moleculares y propiedades similares a las de los fármacos .

Mecanismo De Acción

Target of Action

2,5-Diaminopyrimidine is a covalent irreversible inhibitor of Bruton’s tyrosine kinase (Btk) . Btk is a critical regulator of the B-cell receptor signaling pathway and has attracted intensive drug discovery efforts for treating B-cell lineage cancers and autoimmune disorders .

Mode of Action

2,5-Diaminopyrimidine interacts with Btk by forming a covalent bond with a cysteine residue (Cys481) located at the rim of the ATP-binding pocket in Btk . This interaction inhibits the activation of Btk, thereby disrupting the B-cell receptor signaling pathway .

Biochemical Pathways

The inhibition of Btk by 2,5-Diaminopyrimidine affects the B-cell receptor signaling pathway . In cells, Btk is activated by its upstream kinases through the phosphorylation of a tyrosine residue (Tyr551), followed by the autophosphorylation of another tyrosine residue (Tyr223). The fully activated Btk then phosphorylates its substrates, including PLC-γ 2 in the B-cell receptor pathway .

Pharmacokinetics

Similar compounds with a 2,4-diaminopyrimidine core have been shown to be orally bioavailable, suggesting that 2,5-diaminopyrimidine may also possess good pharmacokinetic profiles .

Result of Action

The inhibition of Btk by 2,5-Diaminopyrimidine leads to the disruption of the B-cell receptor signaling pathway, which is crucial in B-cell development and differentiation . This disruption can lead to the death of B-cells, thereby reducing the symptoms of B-cell lineage cancers and autoimmune disorders .

Safety and Hazards

2,5-Diaminopyrimidine is harmful if swallowed or in contact with skin. It causes skin irritation and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Direcciones Futuras

There are ongoing studies on the use of 2,5-Diaminopyrimidine derivatives in various fields. For instance, a study reported the discovery of a potent irreversible HER2 kinase inhibitor, CHMFL-26, which covalently targeted cysteine 805 of HER2 and effectively overcame the drug resistance caused by HER2 V777L, HER2 L755S, HER2 exon 20 insertions, and p95-HER2 truncation mutations .

Análisis Bioquímico

Biochemical Properties

2,5-Diaminopyrimidine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. One of the primary enzymes it interacts with is Bruton’s tyrosine kinase (Btk). 2,5-Diaminopyrimidine-based compounds have been shown to act as covalent irreversible inhibitors of Btk, which is a critical regulator of the B-cell receptor signaling pathway . This interaction involves the formation of a covalent bond with a cysteine residue (Cys481) located at the rim of the ATP-binding pocket in Btk, leading to the inhibition of its activity . Additionally, 2,5-Diaminopyrimidine derivatives have been found to selectively degrade B-lymphoid tyrosine kinase (BLK), further highlighting their role in modulating kinase activities .

Cellular Effects

The effects of 2,5-Diaminopyrimidine on various types of cells and cellular processes are profound. In B-cell lineage cancers, 2,5-Diaminopyrimidine-based inhibitors have demonstrated significant antiproliferative activities. For instance, compounds derived from 2,5-Diaminopyrimidine have shown potent inhibitory effects on multiple B-cell lymphoma cell lines, including germinal center B-cell-like diffuse large B cell lymphoma (GCB-DLBCL) cells . These compounds influence cell function by inhibiting cell signaling pathways, particularly those involving Btk and BLK, leading to reduced cell proliferation and increased apoptosis.

Molecular Mechanism

At the molecular level, 2,5-Diaminopyrimidine exerts its effects through specific binding interactions with biomolecules. The covalent binding of 2,5-Diaminopyrimidine-based inhibitors to the cysteine residue in the ATP-binding pocket of Btk results in the inhibition of both Btk activation and catalytic activity . This dual-action mode of inhibition counteracts a negative regulation loop for Btk, thereby enhancing its inhibitory effects. Additionally, 2,5-Diaminopyrimidine derivatives that selectively degrade BLK achieve this by targeting specific degradation pathways, leading to the downregulation of BLK expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Diaminopyrimidine have been observed to change over time. Studies have shown that 2,5-Diaminopyrimidine-based inhibitors maintain their stability and efficacy over extended periods, making them suitable for long-term biochemical studies . The degradation of these compounds can occur under certain conditions, which may affect their long-term stability and efficacy. In in vitro and in vivo studies, the long-term effects of 2,5-Diaminopyrimidine on cellular function have been observed, with sustained inhibition of target kinases and prolonged antiproliferative effects on cancer cells .

Dosage Effects in Animal Models

The effects of 2,5-Diaminopyrimidine vary with different dosages in animal models. In studies involving mouse xenograft models, 2,5-Diaminopyrimidine-based inhibitors have shown dose-dependent antiproliferative activities . At higher doses, these compounds have demonstrated significant tumor growth inhibition, while lower doses have resulted in moderate effects. Toxic or adverse effects at high doses have also been observed, highlighting the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

2,5-Diaminopyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized through pathways involving nucleoside triphosphates, where it forms covalent bonds with specific enzymes . These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, 2,5-Diaminopyrimidine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of 2,5-Diaminopyrimidine across cellular membranes, ensuring its proper localization and accumulation in target cells . The distribution of 2,5-Diaminopyrimidine within tissues is influenced by its interactions with binding proteins, which can affect its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 2,5-Diaminopyrimidine is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with target kinases such as Btk and BLK . The presence of targeting signals and post-translational modifications can direct 2,5-Diaminopyrimidine to specific compartments or organelles, enhancing its efficacy in modulating biochemical pathways.

Propiedades

IUPAC Name

pyrimidine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-1-7-4(6)8-2-3/h1-2H,5H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNACGYGXUFTEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80281673
Record name 2,5-Diaminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22715-27-1
Record name 22715-27-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22476
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Diaminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrimidine-2,5-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diaminopyrimidine
Reactant of Route 2
Reactant of Route 2
2,5-Diaminopyrimidine
Reactant of Route 3
2,5-Diaminopyrimidine
Reactant of Route 4
Reactant of Route 4
2,5-Diaminopyrimidine
Reactant of Route 5
Reactant of Route 5
2,5-Diaminopyrimidine
Reactant of Route 6
2,5-Diaminopyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.